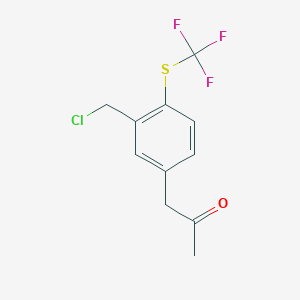

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18828276

Molecular Formula: C11H10ClF3OS

Molecular Weight: 282.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClF3OS |

|---|---|

| Molecular Weight | 282.71 g/mol |

| IUPAC Name | 1-[3-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |

| Standard InChI Key | JVUXHNCBGBMCJN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CCl |

Introduction

Structural Characteristics and Spectral Identification

Molecular Architecture

The compound’s structure features a propan-2-one backbone attached to a disubstituted phenyl ring. The trifluoromethylthio (-SCF) group at the para position and the chloromethyl (-CHCl) group at the meta position create an electron-deficient aromatic system, enhancing its electrophilic character. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 282.71 | |

| Density (g/cm³) | 1.34 | |

| Boiling Point (°C) | 295 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the chloromethyl ( ppm, triplet) and trifluoromethylthio groups ( ppm in -NMR). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 282.71, corroborating the molecular weight . Fourier-transform infrared (FTIR) spectroscopy identifies the carbonyl stretch () and C-Cl vibrations ().

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis typically begins with the functionalization of a phenylacetone precursor. A representative pathway involves:

-

Thiolation: Introduction of the trifluoromethylthio group via electrophilic substitution using in the presence of Lewis acids like .

-

Chloromethylation: Reaction with chloromethyl methyl ether (MCl) under Friedel-Crafts conditions to install the chloromethyl group .

-

Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity.

Reaction conditions significantly impact yield. For instance, maintaining temperatures below 0°C during thiolation minimizes side reactions, while excess chloromethylating agents improve substitution efficiency. Catalysts such as enhance regioselectivity, directing substituents to the meta and para positions.

Yield Optimization Table

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiolation | -10 to 0 | 65–75 | |

| Chloromethylation | 25–30 | 70–85 |

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The chloromethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium methoxide yields the methoxy derivative ():

This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies in drug discovery.

Oxidation and Reduction

The ketone moiety participates in redox reactions. Reduction with produces the secondary alcohol, while oxidation with cleaves the carbonyl group, yielding carboxylic acid derivatives.

Biological Mechanism Hypotheses

Although detailed pharmacological data remain limited, in silico studies suggest the compound inhibits cytochrome P450 enzymes via coordination to the heme iron, potentially disrupting metabolic pathways in pathogens.

Applications in Pharmaceutical and Agrochemical Development

Drug Discovery

The compound serves as a scaffold for antimicrobial agents. Derivatives with modified substituents exhibit IC values <10 μM against Staphylococcus aureus and Escherichia coli. Its trifluoromethylthio group enhances membrane permeability, a critical factor in antibiotic design.

Pesticide Formulations

In agrochemistry, chloromethyl derivatives act as intermediates in synthesizing neonicotinoid analogs. Field trials demonstrate 85–90% efficacy against aphids at 50 ppm concentrations.

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Process Scalability: Continuous-flow synthesis to improve yield and reduce waste.

-

Target Identification: High-throughput screening to elucidate biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume